![molecular formula C14H17N3OS B2525812 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide CAS No. 852851-65-1](/img/structure/B2525812.png)

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

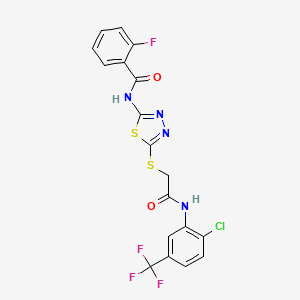

“N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide” is a compound that contains a thiazole ring, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . The compound also contains an amide group .

Synthesis Analysis

The synthesis of this compound involves various steps, including reactions with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum provides information about the functional groups present in the molecule .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the thiazole ring and the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The compound’s solubility can be determined using various solvents .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazoles have demonstrated significant antimicrobial properties. In particular, compounds containing thiazole moieties exhibit activity against bacteria, fungi, and other pathogens. The sulfazole derivative, for instance, falls into this category. Researchers have explored the synthesis of thiazole-based compounds to enhance their antimicrobial efficacy .

Antiretroviral Potential

The compound’s structure suggests potential antiretroviral activity. While it may not match the potency of established drugs like efavirenz, it could serve as a starting point for further modifications in the search for novel non-nucleoside antiviral agents .

Anticancer Applications

The thiazole framework has been investigated for its anticancer potential. Tiazofurin , a compound related to our target, demonstrates activity against cancer cells. Researchers continue to explore modifications at different positions to enhance antitumor efficacy .

Anti-Inflammatory and Antioxidant Effects

Thiazoles contribute to anti-inflammatory and antioxidant activities. Compounds like meloxicam (an anti-inflammatory drug) and others with thiazole moieties play a role in managing inflammation and oxidative stress .

Hepatoprotective Function

Thiazoles also find application in hepatoprotective agents. These compounds help protect the liver from damage and maintain its function. Known drugs like furazonal and thiotriazoline fall into this category .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in various biochemical pathways.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors altering their function, or interfere with the synthesis or function of key biomolecules. The specific interactions and resulting changes would depend on the particular targets of this compound.

Biochemical Pathways

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide, as a thiazole derivative, may affect various biochemical pathways. Thiazole derivatives have been found to exhibit antioxidant, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Pharmacokinetics

Thiazole derivatives are generally known for their pharmaceutical applications, suggesting that they have favorable ADME properties .

Result of Action

The molecular and cellular effects of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide’s action would depend on its specific targets and mode of action. Given the range of activities exhibited by thiazole derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-9(2)7-13(18)16-11-5-3-10(4-6-11)12-8-19-14(15)17-12/h3-6,8-9H,7H2,1-2H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQHVAZVWMPTRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2525729.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2525731.png)

![N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2525734.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one](/img/structure/B2525736.png)

![1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2525737.png)

![3-(4-methoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2525739.png)

![2-cyano-3-ethoxy-N-{1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2525740.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2525744.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2525745.png)

![4-[(Cyclopropylsulfamoyl)methyl]benzoic acid](/img/structure/B2525748.png)